molecular formula C17H16O3S B3057592 2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide CAS No. 82799-45-9

2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide

Cat. No.: B3057592
CAS No.: 82799-45-9
M. Wt: 300.4 g/mol
InChI Key: NKVRNMCFIYCIQS-UHFFFAOYSA-N
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Description

2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide is an organic compound with the molecular formula C17H16O3S. It is a derivative of thioxanthone and is known for its photoinitiating properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 2,4-Diethyl-9H-thioxanthen-9-one 10,10-d

Biological Activity

2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide (commonly referred to as DETX) is a compound belonging to the thioxanthone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 82799-45-9
  • Molecular Formula : C15H14O2S
  • Molecular Weight : 258.34 g/mol

Antimicrobial Properties

Research indicates that DETX exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Photocatalytic Activity

DETX has been identified as a promising photocatalyst in organic synthesis. Its ability to absorb light and facilitate electron transfer makes it suitable for applications in photoredox catalysis. This property allows it to participate in oxidative and reductive reactions under visible light, enhancing its utility in synthetic organic chemistry .

Thermally Activated Delayed Fluorescence (TADF)

The compound has been utilized in the development of TADF materials for organic light-emitting diodes (OLEDs). DETX-based polymers demonstrate efficient red/orange emissions with high external quantum efficiency. These properties are attributed to the unique donor-acceptor structure of the polymers formed with DETX, which enhances charge transport and light emission capabilities .

The biological mechanisms through which DETX exerts its effects include:

  • Enzyme Inhibition : DETX acts as an inhibitor for specific enzymes, potentially disrupting metabolic pathways in target organisms.
  • Photophysical Properties : The compound's ability to undergo excited-state intramolecular proton transfer contributes to its photochemical reactivity and effectiveness as a photocatalyst .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DETX was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that DETX could serve as a lead compound for developing new antibacterial agents.

Case Study 2: Application in OLEDs

A series of experiments evaluated the performance of DETX-based polymers in OLED devices. The best-performing device exhibited a maximum current efficiency of 14.97 cd/A and a turn-on voltage of 4.2 V. These results highlight the potential of DETX in optoelectronic applications, particularly in energy-efficient lighting technologies .

Comparative Analysis

PropertyDETXSimilar Compounds
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaVaries; some similar compounds show limited activity
Photocatalytic EfficiencyHigh under visible lightOther thioxanthones show varied efficiencies
TADF PerformanceExcellent red/orange emissionSome compounds exhibit blue emission

Properties

IUPAC Name

2,4-diethyl-10,10-dioxothioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)21(17,19)20/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVRNMCFIYCIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2(=O)=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002901
Record name 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82799-45-9
Record name 9H-Thioxanthen-9-one, 2,4-diethyl-, 10,10-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82799-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethyl-9H-thioxanthen-9-one 10,10-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082799459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diethyl-10lambda~6~-thioxanthene-9,10,10-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-diethyl-9H-thioxanthen-9-one 10,10-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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